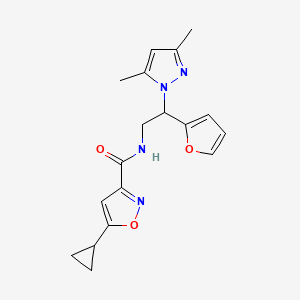
(E)-N-(4-mesitylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acrylamide derivatives is described in the first paper, where a series of 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives were synthesized . Although the exact synthesis of (E)-N-(4-mesitylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide is not detailed, similar compounds in this class are typically synthesized using various spectral tools to confirm their structures. The synthesis process likely involves the formation of the acrylamide moiety and its subsequent attachment to the thiazol and thiophenyl groups.
Molecular Structure Analysis
The second paper provides information on the molecular structure analysis of a related compound, (E)-3-phenyl-N-[4-(phenyl-amino) quinazoline-7-yl] acrylamide . The structure was analyzed using ab initio HF and DFT/B3LYP methods, as well as MP2 methods. These computational methods are crucial for predicting the optimized geometrical structure and harmonic vibration frequencies, which are important for understanding the physical and chemical properties of the compound. The same methods could be applied to this compound to gain insights into its molecular structure.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives are not explicitly discussed in the provided papers. However, the vibrational spectroscopic investigation mentioned in the second paper is a method that can be used to infer certain physical properties, such as bond strength and molecular stability, from the vibrational frequencies obtained. Theoretical calculations, such as those performed in the study, can also predict properties like dipole moments and electronic distribution, which are relevant to the compound's reactivity and interactions with other molecules.
特性
IUPAC Name |
(E)-3-thiophen-2-yl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-12-9-13(2)18(14(3)10-12)16-11-24-19(20-16)21-17(22)7-6-15-5-4-8-23-15/h4-11H,1-3H3,(H,20,21,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONSOYVLBCRDFM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]thiazol-2-yl(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3020213.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3020217.png)
![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide](/img/structure/B3020218.png)
![3-(Benzenesulfonyl)-4-methyl-6-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one](/img/structure/B3020219.png)
![4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B3020220.png)


![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3020227.png)
![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate](/img/structure/B3020228.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-3-carboxamide](/img/structure/B3020229.png)
![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B3020230.png)
![Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride](/img/structure/B3020231.png)
